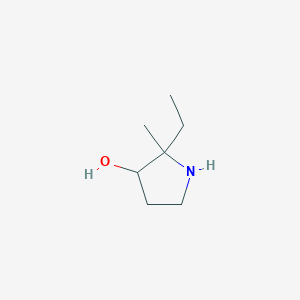![molecular formula C11H14ClNO3 B13498151 benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a chloro-substituted hydroxypropyl group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate typically involves the reaction of benzyl chloroformate with (2S)-3-chloro-2-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzyl chloroformate+(2S)-3-chloro-2-hydroxypropylamine→Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate+HCl
Industrial Production Methods
Industrial production methods for carbamates often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane)
Oxidation: Oxidizing agents (e.g., PCC), solvent (e.g., dichloromethane)
Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether)
Major Products Formed
Substitution: N-substituted carbamates
Oxidation: Carbonyl derivatives
Reduction: Amines
科学的研究の応用
Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a protecting group in peptide synthesis.
作用機序
The mechanism of action of benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the sequential addition of amino acids.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Lacks the chloro and hydroxypropyl groups, making it less versatile in certain reactions.
tert-Butyloxycarbonyl (Boc) carbamate: Commonly used as a protecting group but requires stronger acidic conditions for removal.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group that can be removed under basic conditions.
Uniqueness
Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate is unique due to its combination of functional groups, which allows for a broader range of chemical transformations. The presence of the chloro and hydroxypropyl groups provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C11H14ClNO3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15)/t10-/m1/s1 |
InChIキー |
GIUGNTQXZOLIHW-SNVBAGLBSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](CCl)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13498078.png)
![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13498084.png)



![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)

![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)

